molecular formula C9H14 B6229667 3-(prop-2-en-1-yl)cyclohex-1-ene CAS No. 15232-95-8

3-(prop-2-en-1-yl)cyclohex-1-ene

Cat. No.: B6229667
CAS No.: 15232-95-8
M. Wt: 122.21 g/mol
InChI Key: RGURBRHZWFDJBM-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)cyclohex-1-ene, also commonly known as 3-allylcyclohexene , is an organic compound with the molecular formula C9H14 and a molecular weight of 122.21 g/mol . This hydrocarbon serves as a valuable intermediate in organic synthesis and research applications. It is characterized by a density of 0.82 g/cm³ and a boiling point of 149.9 °C at 760 mmHg . Researchers should note its flash point of 29 °C, indicating flammability, and handle it with appropriate safety precautions . In scientific research, this compound functions as a versatile building block. Literature documents its use as a starting material or intermediate in various synthetic routes, including cyclization and addition reactions . Its structure, featuring a cyclohexene ring and an allyl side chain, makes it a candidate for studies on reaction mechanisms and the development of new synthetic methodologies . This product is intended For Research Use Only and is not classified or approved for use in diagnostics, therapeutics, or any form of personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,4,7,9H,1,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGURBRHZWFDJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934471
Record name 3-(Prop-2-en-1-yl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15232-95-8
Record name Cyclohexene, 3-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Prop-2-en-1-yl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 3-(prop-2-en-1-yl)cyclohex-1-ene

Direct synthesis methods offer an efficient route to the target molecule by strategically assembling precursors that undergo rearrangement to form the final structure. The Claisen rearrangement, a type of scielo.org.boscielo.org.bo-sigmatropic rearrangement, stands out as a powerful tool for this purpose. mychemblog.comnumberanalytics.com

The Claisen rearrangement involves the concerted, thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org For the direct synthesis of 3-allylcyclohexene, a key precursor can be rationally designed: allyl 1-cyclohexenyl ether.

The synthesis of this precursor would typically start from a cyclohexanol (B46403) derivative. redalyc.org For instance, the reaction of cyclohexen-1-ol with an allyl halide under basic conditions, or the acid-catalyzed ether exchange with an allyl alcohol, can yield the required allyl vinyl ether intermediate. redalyc.org Upon heating, this intermediate is expected to undergo a scielo.org.boscielo.org.bo-sigmatropic rearrangement. The reaction proceeds through a cyclic, six-membered transition state, resulting in the formation of a new carbon-carbon bond and the shifting of the double bond to yield an α-allyl ketone, specifically 2-allylcyclohexanone. libretexts.orglibretexts.org Subsequent reduction of the ketone and elimination of water would then yield the target 3-allylcyclohexene.

A notable variant is the thio-Claisen rearrangement, where allyl vinyl sulfides are used instead of ethers. scielo.org.bo This can offer different reactivity and pathways to the desired unsaturated product.

While the classical Claisen rearrangement is often thermally driven, requiring high temperatures, various catalytic systems have been developed to facilitate the reaction under milder conditions and to control stereoselectivity. mdpi.com Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can accelerate the rearrangement. nih.gov

Transition metal catalysts, including palladium(II), gold(I), and iridium complexes, have also been employed to catalyze Claisen-type rearrangements. organic-chemistry.orgnih.gov These catalysts can enable the in-situ formation of the allyl vinyl ether from an allylic alcohol and a vinyl ether, followed by a tandem rearrangement, streamlining the synthetic process. organic-chemistry.org For instance, a catalytic asymmetric Claisen rearrangement can be achieved, which is particularly valuable when synthesizing chiral derivatives of 3-allylcyclohexene. nih.govorganic-chemistry.org

Table 1: Representative Data for Direct Synthesis via Claisen Rearrangement

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Product
1 Cyclohexen-1-ol, Allyl bromideSodium hydride (NaH)Tetrahydrofuran (THF)25-60Allyl 1-cyclohexenyl ether
2 Allyl 1-cyclohexenyl etherHeat (Thermal) or Lewis Acid (e.g., BF₃·OEt₂)Toluene or Xylene150-200 (Thermal)2-Allylcyclohexanone
3 2-Allylcyclohexanone1. NaBH₄2. H₃O⁺ (workup)Methanol0-252-Allylcyclohexanol
4 2-AllylcyclohexanolAcid catalyst (e.g., H₂SO₄)TolueneRefluxThis compound

Note: This table presents a generalized, plausible reaction scheme based on established chemical principles for the Claisen rearrangement. Specific yields and reaction times would depend on optimized experimental conditions.

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. This includes the development of processes that use less hazardous substances, are more atom-economical, and utilize renewable resources.

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, environmentally friendly conditions. Engineered enzymes are increasingly used to synthesize chiral molecules and complex structures that are challenging to produce via traditional chemistry.

For instance, enzymes known as Diels-Alderases, such as AbyU, can catalyze intramolecular [4+2] cycloadditions to form complex molecules containing cyclohexene (B86901) rings with high stereoselectivity. acs.org While not directly producing this compound, this demonstrates the potential of enzymes to construct the core cyclohexene scaffold. Similarly, engineered myoglobin-based catalysts have been developed for the stereoselective synthesis of fluorinated cyclopropanes, showcasing the power of biocatalysis to perform transformations not accessible with chemocatalysts. youtube.com Ketoreductases (KREDs) have been successfully implemented on a manufacturing scale for the highly diastereoselective reduction of a cyclobutanone, highlighting the industrial viability of biocatalytic steps to improve process sustainability and efficiency. nih.gov

The transition from a fossil fuel-based economy to one based on renewable resources is a central goal of green chemistry. Biomass, such as lignocellulose, is a key renewable feedstock that can be converted into valuable platform chemicals. nih.gov

Cyclohexene and its precursors can be derived from biomass. For example, phenols derived from the lignin (B12514952) component of biomass can be selectively hydrogenated to produce cyclohexanone. nih.gov Cyclohexanone itself is a versatile platform molecule that can be converted into a variety of products, including cyclohexene. nih.gov The development of biorefineries that process biomass in polar solvents under moderate conditions represents a paradigm shift from traditional high-temperature, gas-phase petrochemical processes. nih.gov The use of circular feedstocks, derived from waste materials like agricultural residues, further enhances the sustainability of chemical production.

Stereoselective Synthesis of Chiral Analogues

The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial in many applications, particularly in pharmaceuticals and materials science. For a molecule like this compound, which has a stereocenter at the C3 position, controlling the stereochemistry during synthesis is a significant challenge.

Several strategies have been developed for the stereoselective synthesis of substituted cyclohexene rings:

Substrate-Controlled Diastereoselectivity : The existing stereochemistry in a chiral substrate can direct the stereochemical outcome of a reaction. For example, the allylation of 4-substituted cyclohexanones with organometallic reagents like allylindium bromide can proceed with a notable degree of diastereoselectivity. libretexts.org

Catalyst-Controlled Enantioselectivity : Chiral catalysts are widely used to produce one enantiomer of a product preferentially. A Cu/Pd-catalyzed arylboration of a 1-silyl-1,3-cyclohexadiene was rendered enantioselective through the use of a chiral pyridylidene copper complex. Similarly, iridium-catalyzed asymmetric allylic substitution has become a powerful method for creating chiral C-C and C-heteroatom bonds, where the enantioselectivity is controlled by the chiral ligand on the metal catalyst.

Organocatalysis : Small organic molecules can act as chiral catalysts. An organocatalyzed asymmetric reaction between α,β-unsaturated aldehydes using a Jørgensen-Hayashi catalyst provides stereocontrolled access to chiral 1,3-cyclohexadienals.

Sigmatropic Rearrangements : Reactions like the rsc.orgrsc.org-sigmatropic rearrangement can transfer chirality or create new stereocenters in a predictable manner, offering a powerful tool for the stereospecific synthesis of complex cyclohexenone derivatives.

These methods provide a robust toolbox for chemists to synthesize specific chiral analogues of this compound and related structures, enabling the exploration of their unique properties.

Strategies for Controlling Absolute Configuration at C3

The control of the absolute configuration at the C3 position of the cyclohexene ring is a pivotal aspect of the synthesis of enantiomerically enriched this compound. One of the primary strategies to achieve this is through asymmetric conjugate addition reactions. In this approach, a nucleophilic allyl group is added to a prochiral cyclohexenone or a related derivative in the presence of a chiral catalyst.

Organocatalysis has emerged as a powerful tool for this transformation. Chiral amines, such as proline and its derivatives, can catalyze the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. For instance, the asymmetric Michael addition of anthrone (B1665570) to 2-cyclohexenone catalyzed by L-proline has been shown to produce the corresponding cis-adduct with high enantiomeric purity, demonstrating the feasibility of creating a chiral center at the 3-position of a cyclohexene ring with excellent stereocontrol. nih.gov This methodology, while not directly producing 3-allylcyclohexene, establishes a proof of principle for creating the desired stereocenter.

Another significant strategy involves the desymmetrization of meso compounds. For example, meso-cycloalkenediol derivatives can be desymmetrized through a regioselective displacement of one of the leaving groups by a nucleophile, catalyzed by a chiral transition metal complex. nih.govacs.org This approach allows for the creation of a chiral center from a symmetric precursor.

The absolute stereochemistry at C3 can often be inferred based on established criteria, such as the chemical shift in NMR spectroscopy. For instance, in certain lupane (B1675458) derivatives, a downfield shift for the β-OH configuration at C3 compared to the α-OH has been observed. mdpi.com Similar principles can be applied to characterize the stereochemistry of 3-allylcyclohexene derivatives.

Enantioselective Catalysis in Cyclohexene Synthesis

Enantioselective catalysis is at the heart of modern asymmetric synthesis, providing pathways to chiral molecules with high efficiency and selectivity. Both metal-based catalysis and organocatalysis have been successfully applied to the synthesis of chiral cyclohexene derivatives.

Metal-Based Catalysis:

Transition metal catalysts, particularly those based on palladium and copper, are widely used for asymmetric allylic substitution reactions. acs.orgbeilstein-journals.org In the context of synthesizing 3-allylcyclohexene, a palladium-catalyzed allylic substitution on a suitable cyclohexene precursor is a viable approach. The enantioselectivity of these reactions is typically controlled by the use of chiral ligands that coordinate to the metal center. Monophosphoramidites derived from binaphthol or spiro backbones have proven effective in inducing high enantioselectivities in Pd-catalyzed allylic dearomatization of indoles with fused cyclohexane (B81311) rings. nih.gov

Copper-catalyzed asymmetric allylic alkylation (AAA) of racemic cyclic allylic ethers and chlorides has also been developed. These reactions often employ Grignard reagents as nucleophiles in the presence of a chiral copper-ligand complex. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Organocatalysis:

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral cyclohexenes. As mentioned earlier, chiral amines can catalyze asymmetric Michael additions. Furthermore, one-pot organocatalytic procedures involving a sequence of reactions, such as a Michael-Michael-1,2-addition, can lead to highly substituted cyclohexanes with multiple stereocenters in excellent stereoselectivities. nih.gov While these examples produce more complex structures, the underlying principles of stereocontrol are applicable to the synthesis of simpler molecules like 3-allylcyclohexene.

The following table summarizes representative catalytic systems for the synthesis of chiral cyclohexene derivatives, highlighting the catalyst, substrate, and the achieved enantioselectivity.

Catalyst SystemSubstrate TypeNucleophileEnantiomeric Excess (ee)Reference
Pd / Chiral MonophosphoramiditeFused Indole-Cyclohexane2-(Hydroxymethyl)allyl methyl carbonateup to 97% nih.gov
L-Proline2-CyclohexenoneAnthroneHigh nih.gov
Amino-squaramideα,β-Unsaturated KetoneDicyanomethane96–99% nih.gov

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactions of the Olefinic Moieties

The electron-rich π-systems of the two double bonds are susceptible to attack by electrophiles, initiating electrophilic addition reactions. The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern of the double bonds and the stability of the resulting carbocation intermediates.

The double bond within the cyclohexene (B86901) ring readily undergoes electrophilic addition. For instance, the reaction with protic acids, such as hydrogen halides (HX), proceeds via a mechanism involving the initial protonation of the double bond to form a carbocation intermediate. youtube.com According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable, more substituted carbocation. nih.gov Subsequent nucleophilic attack by the halide anion on this carbocation yields the final addition product. youtube.com

The stability of the carbocation intermediate is a key factor in determining the reaction's outcome. In the case of 3-allylcyclohexene, protonation of the C-1 or C-2 position of the cyclohexene ring would lead to a tertiary or secondary carbocation, respectively. The formation of the more stable tertiary carbocation is generally favored. nih.gov

Table 1: Regioselectivity in Electrophilic Addition to the Cyclohexene Moiety

Reactant Reagent Major Product Intermediate Rationale

The terminal double bond of the allyl group also participates in a range of addition reactions, with its reactivity being distinct from the internal cyclohexene double bond.

Epoxidation: The reaction of the allyl group with peroxy acids, such as peracetic acid, leads to the formation of an epoxide. Studies on the epoxidation of 1-substituted 3-cyclohexenes indicate that the reaction can proceed with varying degrees of stereoselectivity. researchgate.net The choice of oxidizing agent and reaction conditions can influence whether the attack occurs on the same side (syn) or opposite side (anti) relative to the existing substituent on the cyclohexene ring.

Hydroboration-Oxidation: The hydroboration of the allyl group, typically using borane (BH₃) or its complexes, followed by oxidation, is a powerful method for the anti-Markovnikov hydration of the double bond. masterorganicchemistry.comnih.gov The boron atom adds to the less substituted carbon of the double bond, and subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group. nih.gov This reaction is characterized by its syn stereochemistry, where the hydrogen and hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.com Due to the steric hindrance of reagents like disiamylborane, selective hydroboration of the less hindered terminal allyl group over the more substituted internal cyclohexene double bond can often be achieved. libretexts.org

Table 2: Key Reactions of the Allyl Group

Reaction Reagents Product Type Key Features
Epoxidation Peroxyacids (e.g., CH₃CO₃H) Epoxide Formation of a three-membered oxirane ring. researchgate.net

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. acs.orgvedantu.com Both olefinic moieties in 3-(prop-2-en-1-yl)cyclohex-1-ene can participate in such transformations.

The allyl group of 3-allylcyclohexene can act as a dipolarophile in [3+2] cycloaddition reactions. researchgate.net This type of reaction involves the combination of a three-atom 1,3-dipole with a two-atom system (the dipolarophile) to form a five-membered ring. researchgate.netyoutube.com The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. researchgate.net

The efficiency and stereochemistry of these cycloadditions are highly dependent on the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the allyl group. researchgate.net While specific mechanistic studies on 3-allylcyclohexene itself are not extensively detailed in general literature, the principles of [3+2] cycloadditions are well-established for a wide range of alkenes. libretexts.orgpressbooks.pub

The Claisen rearrangement is a powerful carbon-carbon bond-forming youtube.comyoutube.com-sigmatropic rearrangement. youtube.comlibretexts.org While 3-allylcyclohexene itself does not undergo a classical Claisen rearrangement, related systems where the allyl group is attached to an oxygen atom (forming an allyl vinyl ether or an allyl aryl ether) readily undergo this transformation upon heating. chemistrysteps.comwikipedia.org

The reaction proceeds through a concerted, cyclic six-membered transition state, leading to a γ,δ-unsaturated carbonyl compound or phenol. chemistrysteps.comvedantu.com The mechanism is intramolecular and highly stereospecific. libretexts.org The preference for a chair-like transition state often dictates the stereochemical outcome of the product. youtube.com Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen, allow the reaction to proceed under milder conditions and with different substrates like allylic alcohols and esters. libretexts.org

Oxidative Degradation Pathways

Strong oxidizing agents can cleave the carbon-carbon double bonds of this compound, leading to smaller, oxygenated molecules. The products formed depend on the specific oxidizing agent used and the workup conditions.

Ozonolysis: Ozonolysis is a versatile method for cleaving double bonds. The reaction with ozone (O₃) at low temperatures initially forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (trioxolane). The subsequent workup of the ozonide determines the final products.

Reductive Workup: Treatment with a reducing agent like dimethyl sulfide (DMS) or zinc and water cleaves the ozonide to yield aldehydes or ketones. libretexts.org Ozonolysis of 3-allylcyclohexene followed by reductive workup would cleave both double bonds, potentially yielding a mixture of dicarbonyl compounds and formaldehyde. pressbooks.pub

Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) converts the initial cleavage products into carboxylic acids or ketones. libretexts.org

Potassium Permanganate (KMnO₄): Hot, concentrated potassium permanganate is a powerful oxidizing agent that also cleaves carbon-carbon double bonds. libretexts.orgwikipedia.org The carbons of the double bond are oxidized to ketones, carboxylic acids, or carbon dioxide, depending on their substitution pattern. vedantu.comlibretexts.org

A disubstituted carbon (like those in the cyclohexene ring) is converted to a ketone, which upon further oxidation can yield carboxylic acids via C-C bond cleavage. youtube.comwikipedia.org The oxidation of cyclohexene itself with hot acidic permanganate yields adipic acid.

A monosubstituted carbon (like the internal carbon of the allyl group) is oxidized to a carboxylic acid. chemistrysteps.com

An unsubstituted terminal carbon (like the terminal carbon of the allyl group) is oxidized completely to carbon dioxide. chemistrysteps.com

Table 3: Products of Oxidative Cleavage of this compound

Reagent/Conditions Cleavage of Expected Products
1. O₃2. DMS (Reductive Workup) Both double bonds Dicarbonyl compounds, Formaldehyde libretexts.orgpressbooks.pub
1. O₃2. H₂O₂ (Oxidative Workup) Both double bonds Dicarboxylic acids, Carbon dioxide libretexts.org

Ozonolysis Mechanisms and Intermediate Formation

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. In the case of this compound, which possesses two distinct double bonds, the reaction with ozone proceeds via the well-established Criegee mechanism, leading to the cleavage of both unsaturated linkages.

The initial step of the ozonolysis of an alkene involves the 1,3-dipolar cycloaddition of ozone to the double bond to form a highly unstable primary ozonide, also known as a molozonide. youtube.comresearchgate.net This intermediate rapidly undergoes a cycloreversion reaction to yield a carbonyl compound and a carbonyl oxide, often referred to as the Criegee intermediate. youtube.comresearchgate.net These two species then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide, or 1,2,4-trioxolane. youtube.comresearchgate.net

For this compound, this process occurs at both the cyclohexene and the allyl double bonds. The complete ozonolysis of a related compound, 3-methyl-4-(prop-1-en-1-yl)cyclohexene, has been shown to yield a major product of 2-methyl-3-formyl-1,6-hexanedial upon reduction of the peroxide intermediates with dimethyl sulfide. pleiades.online This suggests that both double bonds are cleaved. In addition, the formation of five- and six-membered hydroxy lactones was observed, indicating intramolecular cyclization of peroxidic intermediates. pleiades.online

Given the presence of two double bonds in this compound, the ozonolysis reaction will break the molecule into smaller fragments. The cleavage of the cyclohexene ring will result in a six-carbon chain with aldehyde or carboxylic acid functionalities at each end, depending on the work-up conditions (reductive or oxidative). The cleavage of the allyl group's double bond will yield formaldehyde and another carbonyl compound.

Table 1: Intermediates in the Ozonolysis of this compound

IntermediateStructureDescription
Primary Ozonide (Molozonide)Cyclic adduct of ozone and a double bondHighly unstable, rapidly rearranges.
Carbonyl Oxide (Criegee Intermediate)A zwitterionic speciesA key intermediate that recombines with a carbonyl compound.
Secondary Ozonide (1,2,4-Trioxolane)A five-membered ring with three oxygen atomsMore stable than the primary ozonide.

Table 2: Potential Products from the Ozonolysis of this compound followed by Reductive Work-up

Product NameMolecular FormulaStructure
3-(2-oxoethyl)heptanedialC9H14O3OHC-CH2-CH(CH2-CHO)-CH2-CH2-CHO
FormaldehydeCH2OHCHO

Photo-oxidation Processes of Cyclohexene Derivatives

Photo-oxidation involves the reaction of a substance with oxygen in the presence of light. For alkenes like cyclohexene derivatives, this process can occur through different mechanisms, often involving singlet oxygen or radical-mediated pathways.

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a key reactive species in many photo-oxidation reactions. illinois.edu It can be generated from ground-state triplet oxygen through the action of a photosensitizer, a molecule that absorbs light and transfers the energy to oxygen. illinois.edu Common photosensitizers include dyes like Rose Bengal and Methylene Blue. illinois.edu

The reaction of singlet oxygen with alkenes containing allylic hydrogens, such as cyclohexene derivatives, typically proceeds via an "ene" reaction. nih.gov This reaction involves the abstraction of an allylic hydrogen by the singlet oxygen and the formation of a new carbon-oxygen bond and a carbon-carbon double bond shift, resulting in an allylic hydroperoxide. nih.gov For this compound, both the cyclohexene ring and the allyl group have allylic hydrogens, making them susceptible to this type of reaction.

Another possible pathway for the reaction of singlet oxygen with double bonds is a [2+2] cycloaddition to form a dioxetane intermediate. These four-membered ring peroxides are often unstable and can cleave to form two carbonyl compounds.

In the absence of a photosensitizer, direct UV irradiation of cyclohexene derivatives in the presence of oxygen can lead to radical-initiated oxidation processes. This can result in a complex mixture of products, including hydroperoxides, alcohols, and ketones.

Table 3: Key Species in the Photo-oxidation of Cyclohexene Derivatives

SpeciesRoleFormation/Reaction
Singlet Oxygen (¹O₂)Reactive Oxygen SpeciesGenerated via photosensitization of triplet oxygen.
PhotosensitizerLight-absorbing moleculeTransfers energy to ground-state oxygen to form singlet oxygen.
Allylic HydroperoxideInitial ProductFormed via the "ene" reaction of singlet oxygen with an alkene.
DioxetaneIntermediateFormed via [2+2] cycloaddition of singlet oxygen to a double bond.

Table 4: Potential Products from the Photo-oxidation of this compound

Product TypeFormation MechanismGeneral Structure
Allylic Hydroperoxides"Ene" reaction with singlet oxygenR-OOH, where R is an allylic radical
Dicarbonyl compoundsCleavage of dioxetane intermediateR-C(=O)-R' and R''-C(=O)-R'''
Alcohols and KetonesRadical-mediated oxidationVarious hydroxyl and carbonyl substituted cyclohexanes and propenes

Computational and Theoretical Investigations

Electronic Structure and Molecular Geometry Analysis

The geometry and electronic properties of 3-(prop-2-en-1-yl)cyclohex-1-ene are foundational to understanding its stability and reactivity. Computational methods provide a powerful lens for examining these characteristics at the molecular level.

Density Functional Theory (DFT) is a robust computational method for predicting the ground-state properties of organic molecules. By approximating the electron density, DFT calculations can determine optimized geometries, energies, and various electronic properties. For a molecule like this compound, a common approach would involve using a functional like B3LYP with a basis set such as 6-31G(d) to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net

DFT calculations would reveal key structural parameters. The cyclohexene (B86901) ring is expected to adopt a half-chair conformation. The double bond within the ring and the exocyclic double bond of the allyl group will have C=C bond lengths characteristic of their respective environments. The single bonds in the structure will vary in length depending on their substitution and hybridization.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

ParameterPredicted ValueDescription
C1=C2 Bond Length~1.34 ÅDouble bond within the cyclohexene ring
C8=C9 Bond Length~1.33 ÅDouble bond of the allyl group
C3-C7 Bond Length~1.53 ÅBond connecting the allyl group to the ring
C1-C6 Bond Length~1.50 ÅAllylic C-C single bond in the ring
C3-H Bond Length~1.10 ÅMethine C-H bond at the stereocenter
C1=C2-C3 Angle~123°Angle within the cyclohexene ring
C2-C3-C7 Angle~110°Angle involving the substituent

Note: These values are representative and based on typical DFT calculations for similar unsaturated hydrocarbons.

The flexibility of the cyclohexene ring and the rotational freedom of the allyl substituent give rise to multiple possible conformations for this compound. The substituent at the C3 position can be either in a pseudo-axial or a pseudo-equatorial position. libretexts.org For substituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to reduced steric hindrance. libretexts.orgsapub.org This preference is due to the avoidance of 1,3-diaxial interactions that would be present in the axial conformation. sapub.org

Computational analysis of the potential energy surface can map the relative energies of these conformers and the energy barriers to their interconversion. studysmarter.co.uk The two primary chair-like conformers (one with the allyl group pseudo-equatorial and the other pseudo-axial) would be the main energy minima. The energy difference between these conformers (ΔG°) can be calculated to determine their equilibrium populations. sapub.org

Table 2: Calculated Relative Energies of this compound Conformers (Illustrative Data)

ConformerRelative Energy (kcal/mol)Predicted Population at 298 K
Pseudo-equatorial Allyl0.00~95%
Pseudo-axial Allyl~2.00~5%

Note: The energy difference is an estimate based on A-values for similar substituents on a cyclohexane (B81311) ring. The actual value would depend on the specific torsional and steric interactions.

Reaction Mechanism Elucidation

As a 1,5-diene, this compound is a candidate for pericyclic reactions, most notably the Cope rearrangement. wikipedia.orgmasterorganicchemistry.com Computational chemistry is instrumental in elucidating the mechanisms of such reactions. msu.edunumberanalytics.com

The Molecular Electron Density Theory (MEDT) posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com Within this framework, the Cope rearrangement of this compound would be analyzed by tracking the changes in electron density along the reaction pathway. This studysmarter.co.ukstudysmarter.co.uk-sigmatropic rearrangement proceeds through a cyclic transition state where the formation of a new C-C sigma bond and the cleavage of another occur in a concerted fashion. wikipedia.org MEDT helps to visualize the flow of electron density that leads to the breaking and forming of bonds.

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS). numberanalytics.com For the Cope rearrangement of this compound, computational methods can locate the geometry of the TS, which is expected to resemble a chair-like or boat-like conformation. wikipedia.org The chair-like TS is generally favored in open-chain systems. wikipedia.org

Once the TS is located, its energy can be calculated. The difference in energy between the ground state reactant and the TS gives the activation energy (Ea) of the reaction, which is a critical factor in determining the reaction rate. Frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com

Table 3: Illustrative Activation Parameters for the Cope Rearrangement

ParameterChair-like Transition StateBoat-like Transition State
Activation Energy (Ea)~25-35 kcal/mol~35-45 kcal/mol
Nature of Stationary PointTrue Transition State (1 imaginary frequency)True Transition State (1 imaginary frequency)

Note: These are typical energy ranges for Cope rearrangements of similar 1,5-dienes.

Conceptual DFT provides a set of indices that quantify the reactivity of molecules. nih.gov These indices are derived from the change in energy with respect to the number of electrons. mdpi.comnih.gov

Electronic Chemical Potential (μ) : This indicates the tendency of electrons to escape from a system. Molecules with higher μ are better nucleophiles. mdpi.comnih.gov

Chemical Hardness (η) : This measures the resistance to a change in electron distribution.

Electrophilicity Index (ω) : This global index quantifies the electron-accepting capability of a molecule. It is defined as ω = μ²/2η.

Nucleophilicity Index (N) : This index quantifies the electron-donating capability. mdpi.com

For this compound, these indices would characterize its behavior in polar reactions. The two double bonds represent regions of higher electron density, making them potential sites for electrophilic attack. The nucleophilicity index would provide a quantitative measure of this reactivity. These indices are particularly useful for predicting the feasibility and outcome of reactions like Diels-Alder cycloadditions, where the compound could act as either the diene or the dienophile component. researchgate.netresearchgate.net

Table 4: Representative Conceptual DFT Reactivity Indices (Illustrative Data)

IndexPredicted Value (eV)Interpretation
Electronic Chemical Potential (μ)-3.5Moderate nucleophile
Chemical Hardness (η)6.0Moderately soft
Electrophilicity Index (ω)1.02Mild electrophile
Nucleophilicity Index (N)2.5Good nucleophile

Note: Values are calculated at a representative level of theory and are for comparative purposes.

Regioselectivity and Chemoselectivity Predictions

A thorough review of available scientific literature reveals a lack of specific computational studies focused on predicting the regioselectivity and chemoselectivity of reactions involving this compound. This compound, also known as 3-allylcyclohexene, possesses two distinct reactive sites: the endocyclic double bond of the cyclohexene ring and the exocyclic double bond of the allyl group. This structural feature makes it an interesting substrate for various chemical transformations.

In theory, the reactivity of these two different π-systems would be a key factor in determining the outcome of chemical reactions.

Chemoselectivity would refer to the preferential reaction of a reagent with one of the two double bonds over the other. For instance, in an electrophilic addition, the relative nucleophilicity of the endocyclic and exocyclic double bonds would dictate which one reacts preferentially.

Regioselectivity would come into play once a specific double bond is attacked. For the cyclohexene ring, the addition of an unsymmetrical reagent could lead to different constitutional isomers. For the allyl group, reactions like hydrohalogenation would theoretically follow Markovnikov's rule, based on the stability of the resulting carbocation intermediate. rsc.org

However, without specific computational models or experimental data for this compound, any discussion on its regioselectivity and chemoselectivity remains purely theoretical. Such computational studies would typically involve methods like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and analyze the electronic structure to predict the most likely products.

Intermolecular Interactions and Crystal Packing

Detailed studies on the solid-state behavior of this compound, including its crystal structure and intermolecular interactions, are not available in the current body of scientific literature. The compound is a liquid at room temperature, which often makes single-crystal X-ray diffraction studies, the primary method for determining crystal packing, more challenging.

Hirshfeld Surface Analysis for Solid-State Behavior

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of crystal structure data. As no crystallographic data for this compound has been published, a Hirshfeld surface analysis has not been performed.

Theoretically, if the compound were to be crystallized, this analysis could provide quantitative information about the close contacts between molecules, breaking them down into contributions from different types of interactions (e.g., H···H, C···H, etc.). This would offer deep insight into the forces governing the solid-state assembly of the molecules.

Hydrogen Bonding and π-π Stacking Interactions

This compound is an unsaturated hydrocarbon and lacks the classical hydrogen bond donor or acceptor groups (like -OH or -NH). Therefore, conventional hydrogen bonding is not an expected feature of its intermolecular interactions. However, it is possible for C-H groups adjacent to the π-systems to act as very weak hydrogen bond donors, forming C-H···π interactions with the double bonds of neighboring molecules.

Similarly, π-π stacking interactions, which are common in aromatic systems, are generally weak in non-aromatic alkenes. While some interaction between the π-electron clouds of the double bonds in adjacent molecules in a condensed phase might exist, they are not expected to be the dominant organizing force in the absence of other stronger interactions.

Without experimental crystal structure data or specific computational studies on the condensed phase of this compound, any description of its hydrogen bonding and π-π stacking remains speculative.

Advanced Spectroscopic Characterization and Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 3-(prop-2-en-1-yl)cyclohex-1-ene, the theoretically calculated exact mass is a key parameter for its unequivocal identification. This value is derived from the sum of the exact masses of its constituent isotopes. The molecular formula of this compound is C₉H₁₄. nih.gov The exact mass is a critical piece of data for confirming the compound's identity in complex mixtures and for verifying the outcome of a chemical synthesis.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₁₄
Exact Mass122.109550447 Da
Molecular Weight122.21 g/mol

Data sourced from PubChem CID 139918. nih.gov

Elucidation of Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) provides valuable information about the structure of a molecule by analyzing the fragments produced upon ionization. The fragmentation pattern is a unique fingerprint that can be used to identify a compound and to deduce its structural features. The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center, providing the basis for the elucidation of its fragmentation pathways. nist.gov

Upon electron impact, the molecule loses an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. For this compound, the molecular ion peak is observed at m/z 122. This molecular ion can then undergo various fragmentation processes, leading to the formation of smaller, charged fragments.

A prominent fragmentation pathway for cyclic alkenes is the retro-Diels-Alder reaction. In the case of this compound, this would involve the cleavage of the cyclohexene (B86901) ring, potentially leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) and the formation of a fragment at m/z 94. Another common fragmentation involves the loss of the allyl side chain (•CH₂CH=CH₂, 41 Da), resulting in a fragment at m/z 81, which would correspond to the cyclohexenyl cation. Further fragmentation of the cyclohexene ring can lead to a series of characteristic ions.

Table 2: Proposed Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentPossible Origin
122[C₉H₁₄]⁺•Molecular Ion (M⁺•)
94[C₇H₁₀]⁺•Loss of ethylene (C₂H₄) via retro-Diels-Alder
81[C₆H₉]⁺Loss of allyl radical (•C₃H₅)
67[C₅H₇]⁺Further fragmentation of the cyclohexene ring
54[C₄H₆]⁺•Cleavage of the cyclohexene ring
41[C₃H₅]⁺Allyl cation

X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for obtaining an unambiguous structural determination of a molecule. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, revealing the precise positions of the atoms.

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, experimental data on its precise molecular geometry, bond lengths, bond angles in the solid state, and its crystal packing arrangement are not available. The acquisition of such data would require the successful growth of a single crystal of sufficient quality, which can be a challenging process for a liquid compound at room temperature. Theoretical calculations, such as those based on density functional theory (DFT), could provide predicted geometric parameters, but these would await experimental verification.

Derivatization and Functionalization Strategies

Synthesis of Functionalized Cyclohexene (B86901) Analogues

The dual reactivity of the cyclohexene ring and the allyl group in 3-allylcyclohexene enables the synthesis of a wide array of functionalized derivatives. nih.govkingdraw.com Strategic manipulation of these functionalities allows for the introduction of various substituents and the construction of more complex molecular frameworks.

The cyclohexene moiety of 3-(prop-2-en-1-yl)cyclohex-1-ene can undergo alkylation and acylation reactions, although these transformations are often preceded by the conversion of the starting material into a more reactive intermediate. For instance, the synthesis of 2,3-disubstituted benzo[b]thiophenes can be achieved through a one-pot iodocyclization/alkylation strategy starting from 2-alkynylthioanisoles. nih.gov In this process, iodine acts as an electrophile for the cyclization and as a catalyst for the subsequent alkylation with 1,3-dicarbonyl compounds. nih.gov

Furthermore, the γ-alkylation of α,β-unsaturated carbonyl compounds presents a related strategy. This can involve the α'-alkylation of β-alkoxy α,β-unsaturated keto systems, which can be conceptually applied to derivatives of 3-allylcyclohexene. capes.gov.br

The allyl group (prop-2-en-1-yl) is a key functional handle for derivatization. One common modification is the isomerization of the double bond. For example, the polymerization of allylcyclohexane (B1217954) can be initiated by α-diimine nickel catalysts, which proceeds via an isomerization mechanism. rsc.org

Another important transformation is the conversion of the allyl group into other functional moieties. For instance, the allyl group can be transformed to an epoxy group, which can then be used in subsequent reactions.

Formation of Heterocyclic Systems from this compound Scaffolds

The versatile structure of 3-allylcyclohexene and its derivatives serves as a valuable starting point for the synthesis of various heterocyclic systems. These transformations often leverage the reactivity of both the cyclohexene ring and the allyl substituent to construct fused or appended heterocyclic rings.

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for the formation of 1,2,3-triazole rings. nih.govyoutube.comyoutube.com This reaction involves the coupling of an azide (B81097) with a terminal alkyne. To apply this to the 3-allylcyclohexene scaffold, the allyl group would first need to be converted into either an azide or an alkyne. For example, the allyl group could be subjected to anti-Markovnikov hydrobromination followed by substitution with sodium azide to yield an azido-functionalized cyclohexene. Alternatively, oxidative cleavage of the double bond to an aldehyde, followed by reaction with a phosphorus ylide (Wittig reaction) or a Seyferth-Gilbert homologation, could introduce a terminal alkyne. This modified cyclohexene derivative can then be reacted with a corresponding azide or alkyne to form the desired triazole-containing product. nih.gov The resulting 1,2,3-triazole-linked cyclohexene derivatives have potential applications in medicinal chemistry, acting as bioisosteres for amides. nih.gov

Cyclohexenone derivatives, which can be synthesized from 3-allylcyclohexene, are valuable intermediates for the construction of fused heterocyclic systems. For instance, (E)-2,2′-[3-(2-Nitrophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxycyclohex-2-en-1-one) can be prepared from the reaction of 1,3-cyclohexanedione (B196179) with 2-nitrocinnamaldehyde. researchgate.net This product contains two cyclohexenone rings. researchgate.net Similarly, a related compound, 3-Hydroxy-2-[(2E)-1-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-yl]cyclohex-2-en-1-one, also features two cyclohexenone rings and is synthesized from similar precursors. researchgate.net These dicarbonyl compounds can serve as precursors to xanthene derivatives. researchgate.netresearchgate.net Furthermore, fused heterocyclic ring derivatives with Smo inhibitory activity, which are useful for cancer treatment, have been developed, highlighting the importance of these scaffolds in medicinal chemistry. google.com

Starting Material Reagent Product Reference
1,3-Cyclohexanedione2-Nitrocinnamaldehyde(E)-2,2′-[3-(2-Nitrophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxycyclohex-2-en-1-one) researchgate.net
1,3-Cyclohexanedione2-Methoxycinnamaldehyde3-Hydroxy-2-[(2E)-1-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-yl]cyclohex-2-en-1-one researchgate.net

Polymerization Studies and Materials Science Applications

The presence of the polymerizable allyl group and the cyclohexene ring makes this compound and its derivatives interesting monomers for polymerization studies and the development of new materials.

The polymerization of cyclic olefins like cyclohexene and its derivatives can lead to polymers with unique properties. For instance, the ring-opening copolymerization of cyclohexene oxide and carbon dioxide, mediated by scorpionate zinc complexes, produces poly(cyclohexene carbonate). mdpi.com

Furthermore, the synthesis and polymerization of renewable 1,3-cyclohexadiene (B119728) from plant oils have been reported, yielding polymers that can be characterized by various analytical techniques. researchgate.net While not directly involving 3-allylcyclohexene, these studies highlight the potential for creating polymers from cyclohexene-based monomers. The resulting poly(aryleneethynylene)s have applications in optics and optoelectronics. researchgate.net

The living isomerization polymerization of allylcyclohexane using α-diimine nickel catalysts allows for the precise synthesis of hydrocarbon block copolymers with cyclic units. rsc.org This method provides control over the macromolecular structure, leading to well-defined poly(allylcyclohexane)-b-poly(1-hexene) copolymers. rsc.org

This compound as a Monomer in Polymer Synthesis

The presence of both a cyclohexene and an allyl group allows for several potential polymerization pathways. The cyclohexene moiety, a cyclic olefin, is a candidate for ring-opening metathesis polymerization (ROMP), a powerful technique for polymerizing strained cyclic alkenes. youtube.com However, cyclohexene itself possesses minimal ring strain and therefore does not readily undergo ROMP. youtube.comnih.gov The reactivity of substituted cyclohexenes in ROMP is influenced by the nature and position of the substituents.

The allylic group offers a route for polymerization via free-radical or coordination mechanisms. However, the polymerization of allyl monomers through a simple free-radical addition mechanism can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive allylic radical. nih.gov More recent studies have explored alternative mechanisms, such as radical-mediated cyclization for allyl ether monomers, which could offer insights into potential pathways for polymerizing 3-allylcyclohexene. nih.gov

Given the dual functionality, this compound could also be explored in copolymerizations. For instance, it could be copolymerized with other vinyl monomers or participate in alternating copolymerization systems. The alternating copolymerization of dienes and alkenes has been shown to produce substituted polycyclohexene structures. nih.gov This suggests the possibility of incorporating 3-allylcyclohexene into such systems to tailor the properties of the resulting polymer.

The synthesis of polymers from monomers with similar structural motifs, such as other substituted cyclohexenes like 1-vinylcyclohexene, has been achieved through coordination polymerization using specific catalysts to yield highly stereoregular polymers. nih.gov This approach could potentially be adapted for the polymerization of 3-allylcyclohexene, targeting the allylic double bond while leaving the cyclohexene ring intact for subsequent functionalization.

Controlled Polymerization Techniques for Novel Materials

To overcome the challenges associated with the polymerization of monomers like 3-allylcyclohexene and to synthesize well-defined polymers with predictable molecular weights and low dispersity, controlled polymerization techniques are essential.

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to a wide range of monomers. While the direct controlled polymerization of allyl monomers can be difficult, modifications to the monomer structure or the use of specific catalytic systems can improve control. For instance, the development of photocatalysts has enabled the visible-light-induced ATRP of vinyl monomers, offering a potential avenue for the controlled polymerization of monomers with allylic functionality. mdpi.com

Ring-Opening Metathesis Polymerization (ROMP) , facilitated by well-defined catalysts like Grubbs-type ruthenium catalysts, is a powerful method for producing polymers from cyclic olefins. youtube.comunist.ac.kr While cyclohexene itself is not an ideal monomer for ROMP due to low ring strain, the presence of the allyl group in 3-allylcyclohexene could influence its reactivity or open up possibilities for tandem polymerization reactions. For example, it might be possible to initiate ROMP of a more strained cyclic olefin in the presence of 3-allylcyclohexene, which could act as a chain transfer agent or be incorporated into the polymer backbone.

The development of novel initiator and catalyst systems is crucial for advancing the polymerization of less reactive monomers. For example, dual catalytic systems are emerging that can facilitate complex polymerization pathways, such as the remote hydrofunctionalization of allyl carboxylates, which proceeds via a radical relay mechanism. acs.org Such innovative catalytic approaches could potentially be harnessed to control the polymerization of 3-allylcyclohexene and produce novel materials with unique properties.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for the separation of 3-(prop-2-en-1-yl)cyclohex-1-ene from complex mixtures and for the assessment of its purity. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and the specific analytical goal.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. For this compound, which is also known by its synonym 3-allylcyclohexene, experimental retention indices have been determined on various types of GC columns, which aids in its identification. nih.gov

The Kovats retention index is a dimensionless unit that helps in comparing retention data across different instruments and conditions. nih.gov For 3-allylcyclohexene, the following retention indices have been reported:

Column TypeStationary Phase NatureKovats Retention Index
Standard Non-Polare.g., 100% Dimethylpolysiloxane876.4
Semi-Standard Non-Polare.g., 5% Phenyl-methylpolysiloxane917 - 962
Standard Polare.g., Polyethylene glycol (WAX)1122 - 1142

Data sourced from PubChem CID 139918. nih.gov

These values indicate that the compound can be effectively separated on a range of columns, and its identity can be confirmed by comparing its retention index to these established values. The choice of column will influence the retention time and the separation from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is another valuable technique, especially for less volatile compounds or when derivatization is required. For the analysis of cyclic olefins like this compound, reversed-phase HPLC is a common approach. tandfonline.com A typical setup would involve a C18 column, which is a non-polar stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the possibility of additives like trifluoroacetic acid to improve peak shape. tandfonline.com Detection can be achieved using a photo diode array (PDA) detector if the compound has a suitable chromophore, or a refractive index (RI) detector for universal detection of non-UV-absorbing compounds. researchgate.net

A general set of starting conditions for HPLC analysis could be:

ParameterCondition
ColumnC18, e.g., 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectorPDA or RI

Since this compound possesses a chiral center at the C3 position of the cyclohexene (B86901) ring, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity of a sample. This is particularly important in fields where stereochemistry influences biological activity or material properties.

Chiral separations can be performed using both GC and HPLC with a chiral stationary phase (CSP). hplc.skcsfarmacie.cz The principle behind this technique is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. csfarmacie.cz

For chiral GC, cyclodextrin-based CSPs are widely used for the separation of terpenes and related volatile compounds. hplc.skgcms.cz Derivatized cyclodextrins, such as those with acetyl or pentyl groups, coated onto a polysiloxane backbone, offer a variety of selectivities. chromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative (α, β, or γ) and its substituents is critical for achieving separation. hplc.sk

For chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are the most common and versatile. chiraltech.comchromatographyonline.com These columns can be operated in different modes (normal phase, reversed-phase, or polar organic) to optimize the separation. chromatographyonline.com A screening approach, testing different combinations of chiral columns and mobile phases, is often necessary to find the optimal conditions for a new compound. chromatographyonline.com

A typical screening strategy for the chiral separation of this compound would involve:

TechniqueChiral Stationary Phase (CSP) TypeMobile Phase Examples
Chiral GCDerivatized β- or γ-CyclodextrinHelium or Hydrogen carrier gas
Chiral HPLCPolysaccharide-based (e.g., cellulose or amylose derivatives)Normal Phase: Hexane/Isopropanol; Reversed-Phase: Acetonitrile/Water or Methanol/Water

Spectroscopic Quantification Methods

Spectroscopic methods are often used in conjunction with chromatography for the quantification of this compound. Mass spectrometry, particularly when coupled with GC, is a primary tool for both identification and quantification. The mass spectrum of 3-allylcyclohexene shows a characteristic fragmentation pattern, which can be used for selective ion monitoring (SIM) to enhance sensitivity and selectivity in complex matrices. nih.gov The molecular ion peak and key fragment ions can be used to build a calibration curve for quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantitative purposes (qNMR). By integrating the signals corresponding to specific protons or carbons of this compound and comparing them to a known amount of an internal standard, a precise concentration can be determined. The 13C NMR spectrum of 3-allylcyclohexene is available and can be used for structural confirmation. nih.gov

Infrared (IR) spectroscopy, while primarily a qualitative technique for functional group identification, can be adapted for quantitative analysis. tandfonline.com The characteristic absorption bands of the C=C double bonds in this compound (typically in the range of 1640-1680 cm-1) can be used. tandfonline.com By measuring the absorbance of this peak and creating a calibration curve with standards of known concentration, the amount of the compound in a sample can be estimated. tandfonline.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

Future research will likely focus on creating highly efficient and selective catalytic systems for the synthesis of 3-(prop-2-en-1-yl)cyclohex-1-ene and its derivatives. While traditional methods may be used, the development of advanced catalytic processes is a primary goal. Research is moving beyond classical approaches to embrace innovative strategies that offer higher yields, greater selectivity, and milder reaction conditions.

Key areas of development include:

Photoredox and Dual Catalysis: The use of light to drive chemical reactions offers a sustainable and powerful tool. A dual photoredox/cobalt catalytic system has been successfully used for the formal 1,3-hydrohalogenation of allyl carboxylates, a transformation that proceeds under mild conditions. acs.orgacs.org Applying a similar strategy, perhaps using a direct hydrogen atom transfer (HAT) process, could enable the efficient synthesis and functionalization of cyclic homoallylic structures like this compound. acs.org

Transition Metal Catalysis: Group 4 transition metals, such as titanium and zirconium, are effective in the synthesis of cyclic olefin copolymers. mdpi.com Further investigation into half-titanocene and metallocene catalysts could lead to controlled polymerization or specific functionalization of the cyclohexene (B86901) ring. rsc.org Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, offer robust methods for creating carbon-carbon bonds, which could be adapted for synthesizing substituted variants of the target molecule in one-pot processes. mdpi.comyoutube.com

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry, providing high selectivity and efficiency. nih.gov Future research could explore enzymes to catalyze the synthesis or stereoselective transformations of this compound, minimizing the need for protecting groups and reducing hazardous waste.

Table 1: Comparison of Emerging Catalytic Strategies

Catalytic SystemPotential Advantage for Synthesis/FunctionalizationKey ChallengeRelevant Research Area
Photoredox/Dual Catalysis (e.g., Ir/Co, Cr)Mild reaction conditions, high functional group tolerance, novel reactivity (e.g., remote functionalization). acs.orgacs.orgControlling regioselectivity between the two olefinic sites.Alkene Hydrofunctionalization acs.org
Transition Metal Catalysis (e.g., Pd, Ti, Zr)High efficiency in C-C bond formation, potential for one-pot sequential reactions, and copolymer synthesis. mdpi.commdpi.comCatalyst cost and sensitivity, removal of metal residues from the final product.Cyclic Olefin Copolymerization rsc.org
Biocatalysis (Enzymes)Exceptional stereoselectivity, operates in environmentally benign solvents (e.g., water), reduces waste. nih.govDiscovering or engineering an enzyme with specific activity for the substrate.Sustainable API Synthesis nih.gov

Advanced Computational Modeling for Complex Reactivity Prediction

The presence of two different double bonds in this compound presents a challenge in predicting its chemical behavior. Advanced computational modeling, particularly using Density Functional Theory (DFT), is poised to provide deep insights into the molecule's reactivity.

Future computational studies could focus on:

Mapping Reaction Pathways: DFT calculations can be used to model the transition states and energy profiles of various potential reactions, such as cycloadditions, epoxidations, or hydrohalogenations. This allows researchers to predict which of the two double bonds is more likely to react under specific conditions and through which mechanism.

Predicting Regio- and Stereoselectivity: For reactions that can occur at multiple positions, computational models can predict the most favorable outcome. For instance, in a hydrobromination reaction, modeling can determine the energetic feasibility of Markovnikov, anti-Markovnikov, and remote-Markovnikov additions. acs.org

Catalyst-Substrate Interactions: Modeling can elucidate how a catalyst interacts with the substrate. This is crucial for designing new catalysts that can selectively activate one double bond over the other, a key goal for achieving controlled chemical transformations. Time-dependent DFT (TD-DFT) can also help in understanding the electronic structures involved in photocatalytic processes. mdpi.com

Table 2: Potential Computational Research Targets

Computational MethodResearch QuestionPredicted Outcome
Density Functional Theory (DFT)Which double bond is more susceptible to electrophilic addition?Calculation of activation energy barriers for reaction at the endocyclic vs. allylic double bond.
DFT Transition State SearchWhat is the mechanism of a catalyzed cyclopropanation reaction?Identification of intermediates and transition states, confirming a radical or concerted pathway. acs.org
Time-Dependent DFT (TD-DFT)How does a photocatalyst absorb light and initiate a reaction?Calculation of electronic absorption bands and modeling of the excited state reactivity. mdpi.com

Exploration of New Chemical Transformations for Diverse Applications

The unique structure of this compound makes it an ideal platform for exploring novel chemical reactions that can lead to a wide range of valuable products. The ability to selectively functionalize one or both double bonds is a significant area of emerging research.

Potential new transformations include:

Selective Functionalization: Developing methods to selectively modify one double bond while leaving the other intact. For example, stereoselective epoxidation of the endocyclic double bond could be achieved, followed by nucleophilic ring-opening to create complex diol derivatives, a strategy used in the synthesis of bioactive monoterpenoids. nih.gov

Remote Functionalization: Leveraging radical migration strategies to achieve functionalization at positions remote from the initial site of reaction. A dual photoredox and cobalt catalysis approach has been shown to achieve formal 1,3-hydrohalogenation of allyl carboxylates, a transformation that could be adapted to install functionality at the homoallylic position of the cyclohexene ring. acs.orgacs.org

Ring-Altering Reactions: Using reactions like ring-closing or cross-metathesis at the allyl group to construct new carbocyclic or heterocyclic systems. These methods are powerful tools in the synthesis of complex alkaloids and other natural products. mdpi.com

Cyclopropanation: Employing photocatalysis with elements like bismuth to achieve the reductive cyclopropanation of the double bonds, creating strained ring systems that are valuable building blocks in organic synthesis. acs.org

Table 3: Potential Chemical Transformations and Applications

TransformationReagents/CatalystPotential Product ClassPotential Application
Selective Epoxidationm-CPBA or Sharpless epoxidationEpoxides, DiolsSynthesis of bioactive compounds nih.gov
Remote HydrochlorinationDual Photoredox/Cobalt Catalysisβ-Acyloxy Alkyl HalidesPharmaceutical intermediates acs.org
Ring-Closing MetathesisGrubbs or Schrock catalystBicyclic AlkenesComplex molecule synthesis mdpi.com
Reductive CyclopropanationBismuth Photocatalysis, CH₂I₂Bicyclo[4.1.0]heptane derivativesSynthetic building blocks acs.org

Integration of Sustainable Chemistry Principles in all Research Stages

Aligning chemical research with the principles of green and sustainable chemistry is no longer optional but a critical necessity. sekisuidiagnostics.comastrazeneca.com Future work on this compound must embed these principles from the initial synthesis design to the final application.

Key aspects for integration include:

Atom Economy and Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby preventing waste. sekisuidiagnostics.com This involves favoring catalytic reactions over stoichiometric ones.

Use of Safer Solvents and Reagents: Shifting away from hazardous organic solvents toward greener alternatives like water, supercritical CO₂, or biodegradable ionic liquids. epitomejournals.comiaph.in Synthetic methods should be designed to use and generate substances with minimal toxicity. skpharmteco.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or photocatalysis, which can often be performed at room temperature. nih.gov

Renewable Feedstocks: Exploring synthetic pathways that start from renewable biomass sources. Lignocellulose, for example, can be a source for ketones that are precursors to olefins through selective hydrodeoxygenation. rsc.org

Table 4: Comparison of Traditional vs. Sustainable Synthetic Approaches

PrincipleTraditional Approach (Hypothetical)Sustainable Approach (Future Goal)
SolventChlorinated or aromatic hydrocarbons (e.g., Toluene)Water, supercritical CO₂, or recyclable ionic liquids. epitomejournals.comiaph.in
CatalysisStoichiometric reagents (e.g., strong acids/bases)Highly efficient, recyclable catalysts (e.g., biocatalysts, photoredox catalysts). nih.govastrazeneca.com
Energy InputHigh-temperature reflux for extended periodsPhotocatalysis at ambient temperature or microwave irradiation for shorter reaction times. nih.gov
FeedstockPetroleum-based starting materialsDerivatives from renewable biomass like lignocellulose. rsc.org

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR identify allyl proton coupling patterns (e.g., J = 10–16 Hz for trans-alkenes) and substituent effects on cyclohexene ring protons .
  • X-ray Diffraction (XRD) : Resolves bond angles (e.g., C=C bond angles ~120°) and torsional strain in the cyclohexene ring .
  • IR Spectroscopy : Confirms functional groups (e.g., C=C stretch at ~1650 cm⁻¹) .

Q. Advanced Research Focus

  • Frontier Molecular Orbital (FMO) Analysis : Predicts sites of nucleophilic/electrophilic attack (e.g., HOMO localization on the allyl group) .
  • Molecular Dynamics (MD) Simulations : Models solvent effects on reaction pathways, such as solvolysis of the allyl group .
  • Docking Studies : Evaluates interactions with biological targets (e.g., enzymes) for drug discovery applications .

What are the key challenges in maintaining stereochemical integrity during the synthesis of this compound derivatives?

Q. Basic Research Focus

  • Stereoselective Allylation : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can control configuration at the allyl-carbon .
  • Ring Strain Effects : Chair-to-boat transitions in cyclohexene may lead to epimerization; low-temperature conditions mitigate this .

In crystallographic studies of this compound derivatives, how do researchers address issues such as disorder or twinning in the crystal lattice?

Q. Advanced Research Focus

  • Twinning Refinement : SHELXL’s TWIN command models twinned crystals by partitioning intensity data into distinct domains .
  • Disorder Modeling : Partial occupancy sites are refined using restraints (e.g., SIMU/ISOR) to maintain chemically reasonable geometries .
  • High-Resolution Data : Synchrotron radiation (λ < 1 Å) improves data quality for weakly diffracting crystals .

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